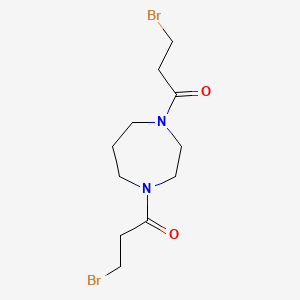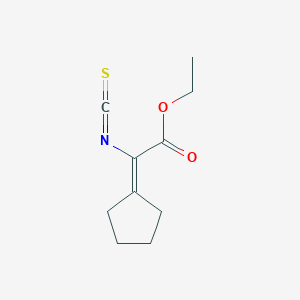
Ethyl cyclopentylidene(isothiocyanato)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl cyclopentylidene(isothiocyanato)acetate is a chemical compound that belongs to the class of esters and isothiocyanates. Esters are known for their pleasant aromas and are widely used in various industries, while isothiocyanates are recognized for their biological activities, including antimicrobial and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl cyclopentylidene(isothiocyanato)acetate can be synthesized through a multistep process involving the reaction of cyclopentanone with ethyl bromoacetate to form ethyl cyclopentylideneacetate. This intermediate is then reacted with an isothiocyanate precursor, such as phenyl chlorothionoformate, in the presence of a base like sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of isothiocyanates typically involves the use of amines and highly toxic reagents such as thiophosgene or carbon disulfide. more sustainable methods have been developed, such as the amine-catalyzed sulfurization of isocyanides with elemental sulfur, which offers a safer and more environmentally friendly alternative .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl cyclopentylidene(isothiocyanato)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the isothiocyanate group into a sulfonyl group.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions to form thioureas
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Amines or alcohols under basic conditions
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohols.
Substitution: Thioureas
Wissenschaftliche Forschungsanwendungen
Ethyl cyclopentylidene(isothiocyanato)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl cyclopentylidene(isothiocyanato)acetate involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of key cellular processes. This interaction can trigger apoptosis in cancer cells and inhibit the growth of microbial pathogens .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Sulforaphane
- Benzyl isothiocyanate
Uniqueness
Ethyl cyclopentylidene(isothiocyanato)acetate is unique due to its combination of ester and isothiocyanate functionalities, which confer both stability and reactivity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
51110-23-7 |
|---|---|
Molekularformel |
C10H13NO2S |
Molekulargewicht |
211.28 g/mol |
IUPAC-Name |
ethyl 2-cyclopentylidene-2-isothiocyanatoacetate |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)9(11-7-14)8-5-3-4-6-8/h2-6H2,1H3 |
InChI-Schlüssel |
PXHUWZVJUIUQCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C1CCCC1)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


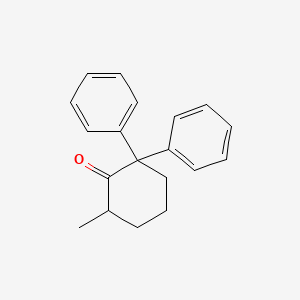
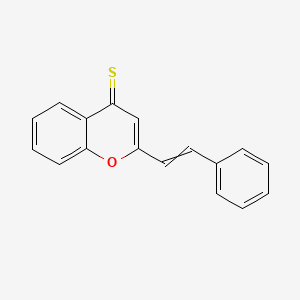
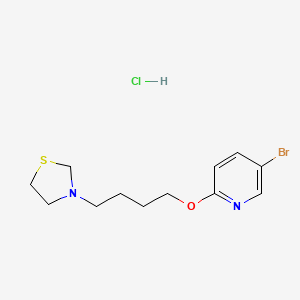



![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)
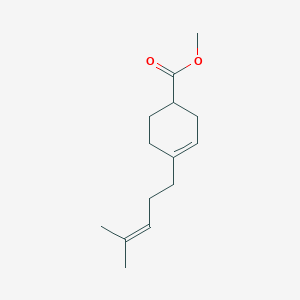
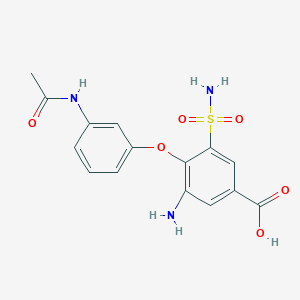
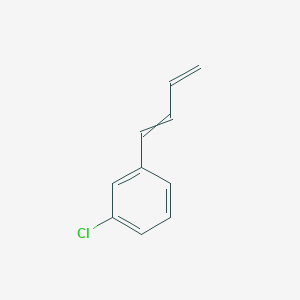
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)

